molecular formula C7H15BrO B124907 7-Bromo-1-heptanol CAS No. 10160-24-4

7-Bromo-1-heptanol

Cat. No. B124907
CAS RN: 10160-24-4
M. Wt: 195.1 g/mol
InChI Key: MMXRRNUXCHUHOE-UHFFFAOYSA-N
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Description

7-Bromo-1-heptanol is a chemical compound used in the synthesis of various other compounds. It has been used in the synthesis of (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones as PPARγ agonists and antidiabetic (type 2) agents .


Synthesis Analysis

The synthesis of 7-Bromo-1-heptanol involves its use in the creation of (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1-heptanol can be found in various databases . The molecular formula is C7H15BrO and the molecular weight is 195.097 .


Chemical Reactions Analysis

7-Bromo-1-heptanol is used in the synthesis of various compounds, including (9Z,12E)- [1-13C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)- [1-13C]-octadeca-9,12,15-trienoic acid . It can also be used to prepare N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1-heptanol include a density of 1.3±0.1 g/cm3, a boiling point of 231.8±23.0 °C at 760 mmHg, and a flash point of 98.6±12.3 °C .

Scientific Research Applications

Synthesis and Molecular Applications

  • Palladium-Catalyzed Bromoalkynylation

    Li et al. (2011) explored the palladium-catalyzed bromoalkynylation of C-C double bonds, which can lead to the synthesis of complex molecules including 7-alkynyl norbornanes, relevant to 7-Bromo-1-heptanol. This process is significant for creating polymers, solar-energy-storage materials, and bioactive products (Li et al., 2011).

  • Synthesis of Azabicycloheptanes

    Malpass and White (2004) reported the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, utilizing anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. These compounds are key intermediates in the synthesis of epibatidine analogues (Malpass & White, 2004).

  • Synthesis of Dicarboxylic Acid Analogue

    Kubyshkin et al. (2007) synthesized a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid. This synthesis is a step forward in the creation of complex molecular structures (Kubyshkin et al., 2007).

Chemical Reactions and Mechanisms

  • Study of Halogenation Reactions

    Vasin et al. (2012) conducted research on the halogenation reactions of 1-sulfonyl-substituted tricyclo[4.1.0.02,7]heptanes, providing insights into the reactivity and mechanisms of these compounds. This research is crucial for understanding the chemical behavior of related structures (Vasin et al., 2012).

  • Sulfonyl Substitution Reactions

    Another study by Vasin et al. (2015) focused on the synthesis of 7-sulfonyl-substituted norpinan-6-ones and -thiones from 1-bromotricyclo[4.1.0.02,7]heptane. This research adds to the knowledge of nucleophilic addition and sulfonyl substitution reactions (Vasin et al., 2015).

  • Alkylation Reactions of N-halosuccinimides

    Vasin, Semenov, and Razin (2005) studied the N- and O-alkylation reactions of N-halosuccinimides with 1-phenyltricyclo[4.1.0.02,7]heptane. Understanding these reactions is crucial for developing novel synthetic pathways (Vasin, Semenov, & Razin, 2005).

Biochemical and Industrial Applications

  • Synthesis of Pheromones

    Tao, Yang, Jin, and Wang (2013) developed practical procedures for synthesizing 7-bromo-(Z,E)-4,6-heptadienal, a major sex pheromone component of certain insects. This research has implications for pest control and ecological studies (Tao et al., 2013).

  • Synthesis of Citrus Leafminer Pheromone

    Awalekar et al. (2020) conducted a stereoselective synthesis of (Z,Z,E)-7,11,13-Hexadecatrienal, a major sex pheromone of the citrus leafminer. This synthesis is important for developing bio-based pest management strategies (Awalekar et al., 2020).

  • High-Rate Heptanoate Production

    Grootscholten et al. (2013) investigated high-rate heptanoate production using propionate and ethanol. Heptanoate is a valuable biochemical building block, and this study offers an alternative production method from castor oil (Grootscholten et al., 2013).

Safety And Hazards

7-Bromo-1-heptanol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It should not be released into the environment and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

7-bromoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXRRNUXCHUHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064979
Record name 1-Heptanol, 7-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-heptanol

CAS RN

10160-24-4
Record name 7-Bromo-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10160-24-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanol, 7-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanol, 7-bromo-
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Record name 1-Heptanol, 7-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1-heptanol
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Synthesis routes and methods

Procedure details

Heptane-1,7-diol (36.0 g, 272 mmol; Alfa Aesar) and aq. 48% HBr (38 mL) were heated under reflux in benzene (400 mL) with water removal using a Dean-Stark apparatus. After 12 h, all volatiles were removed in vacuo and the residue was purified by SiO2 column chromatography using a gradient of 10-30% EtOAc/hexanes as eluent to give 7-bromoheptan-1-ol (26.22 g, 62%) as colorless oil. TLC: 50% EtOAc/hexanes, Rf≈0.4; 1H NMR (400 MHz, CDCl3) δ 3.61 (t, 2H, J=7.1 Hz), 3.39 (t, 2H, J=6.8 Hz), 1.80-1.88 (m, 2H), 1.52-1.58 (m, 2H), 1.30-1.46 (m, 6H).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
NM Carballeira, N Montano, LF Padilla - Chemistry and physics of lipids, 2007 - Elsevier
… To 4.00 g of either 7-bromo-1-heptanol or 9-bromo-1-nonanol in 12 mL of dichloromethane (CH 2 Cl 2 ) was added dropwise 2,3-dihydro-2H-pyran (35.85–41.00 mmol) and catalytic …
Number of citations: 7 www.sciencedirect.com
D Enders, D Bartzen - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
… 2 was heated with 48% hydrobromic acid under azeotrope distillation conditions 9, to give 7-bromo-1-heptanol (3), which upon oxidation with pyridinium chlorochromate (PCC) lo), …
O Loreau, A Maret, D Poullain, JM Chardigny… - Chemistry and Physics …, 2000 - Elsevier
… Both 7-bromo-1-heptanol and (E)-oct-2-en-1-ol were from Sigma. [1- 13 C] potassium cyanide (isotopic enrichment >99%) was from Isotec. Other starting materials and chemical …
Number of citations: 22 www.sciencedirect.com
M Rudinskiy, TJ Bergmann… - Molecular Biology of the …, 2022 - Am Soc Cell Biol
… of the JF646-labeled Halo-GFP-ATZ was monitored during a 0, 2, 5, 7, and 10 h chase initiated on substitution of the JF646 ligand with 1.3 mM of the black ligand 7-Bromo-1-heptanol. …
Number of citations: 5 www.molbiolcell.org
N Shima, H Kakehashi, S Matsuta, H Kamata… - Forensic …, 2015 - Springer
… A solution of 7-bromo-1-heptanol in DMF was stirred at room temperature, and mixed with TBSCl and then with imidazole. The mixture was stirred at room temperature for 3 h. The …
Number of citations: 31 link.springer.com
OL Chapman, KC Mattes, RS Sheridan… - Journal of the American …, 1978 - ACS Publications
… The Grignard reagent (7) prepared from the tetrahydropyranyl ether of 7-bromo-1 -heptanol and the tosylate (6) were coupled using lithium tetrachlorocuprate.17 Acetylation gave the …
Number of citations: 100 pubs.acs.org
T Umezawa, F Matsuda - Tetrahedron Letters, 2014 - Elsevier
… For preparation of the other coupling partner 96, known aldehyde 93, prepared from commercially available 7-bromo-1-heptanol, was cleanly α,α-dichlorinated by treatment with NCS in …
Number of citations: 36 www.sciencedirect.com
T Tomohiro, K Uoto, H Okuno - Journal of heterocyclic …, 1990 - Wiley Online Library
A series of macrocyclic tetraamines with 28‐, 32‐, 36‐, 40‐ and 44‐membered rings have been efficiently prepared from the corresponding ditosylamide and monobromoalcohol …
Number of citations: 6 onlinelibrary.wiley.com
M HUHTASAARI, HJ SCHÄFER… - Acta Chem. Scand …, 1983 - actachemscand.org
… and its hydrolysis to the alkynoic acids 26 [26 (n=3) 56 %; (n=4) 58 %]; furthermore by alkylation of 1-heptyne with 6-bromohexanoic acid [26 (n=5) 70 %] or with 7-bromo-1-heptanol …
Number of citations: 25 actachemscand.org
I Mancini, A Sicurelli, G Guella, T Turk… - Organic & …, 2004 - pubs.rsc.org
… A solution of 7-bromo-1-heptanol (2, 1.02 g, 5.22 mmol), 3,4-dihydro-2H-pyran (0.50 cm 3 , 5.48 mmol) and PPTS (630 mg, 2.50 mmol) in anhydrous CH 2 Cl 2 (20 cm 3 ) was stirred at …
Number of citations: 69 pubs.rsc.org

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